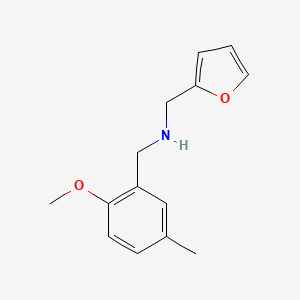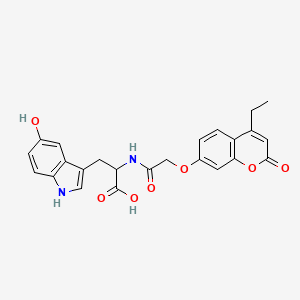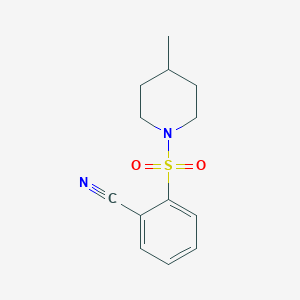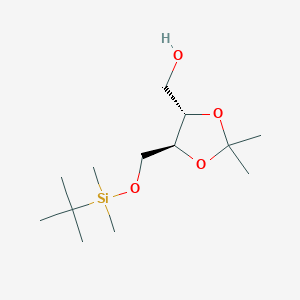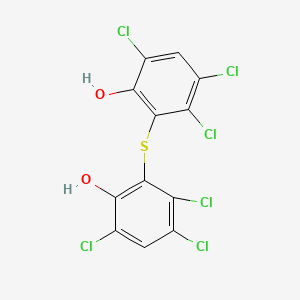
6,6'-Thiobis(2,4,5-trichlorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Thiobis(2,4,5-trichlorophenol) is a chemical compound that belongs to the class of chlorophenols. It is characterized by the presence of three chlorine atoms attached to the phenol ring and a sulfur atom linking two phenol units. This compound is known for its antimicrobial properties and has been used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Thiobis(2,4,5-trichlorophenol) typically involves the chlorination of phenol followed by the introduction of a sulfur linkage. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled temperature and pressure to ensure the selective chlorination of the phenol rings.
Industrial Production Methods
In industrial settings, the production of 6,6’-Thiobis(2,4,5-trichlorophenol) is carried out in large-scale reactors where the chlorination and sulfur linkage formation are optimized for high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and improve the efficiency of the production.
化学反应分析
Types of Reactions
6,6’-Thiobis(2,4,5-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur linkage, resulting in the formation of individual chlorophenol units.
Substitution: The chlorine atoms on the phenol rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
6,6’-Thiobis(2,4,5-trichlorophenol) has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.
Medicine: Research has explored its potential use as an antiseptic and disinfectant due to its ability to inhibit the growth of bacteria and fungi.
Industry: It is employed in the formulation of pesticides, fungicides, and wood preservatives to protect against microbial degradation.
作用机制
The antimicrobial activity of 6,6’-Thiobis(2,4,5-trichlorophenol) is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: A chlorinated phenol with similar antimicrobial properties but lacks the sulfur linkage.
Pentachlorophenol: Another chlorophenol used as a pesticide and wood preservative, known for its higher toxicity.
2,4-Dichlorophenol: A less chlorinated phenol with lower antimicrobial activity compared to 6,6’-Thiobis(2,4,5-trichlorophenol).
Uniqueness
6,6’-Thiobis(2,4,5-trichlorophenol) is unique due to the presence of the sulfur linkage, which enhances its antimicrobial properties and makes it more effective in certain applications compared to other chlorophenols. The sulfur atom also contributes to its distinct chemical reactivity and potential for forming various derivatives.
属性
分子式 |
C12H4Cl6O2S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H4Cl6O2S/c13-3-1-5(15)9(19)11(7(3)17)21-12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H |
InChI 键 |
FLBPYLKSSDOEOO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)SC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


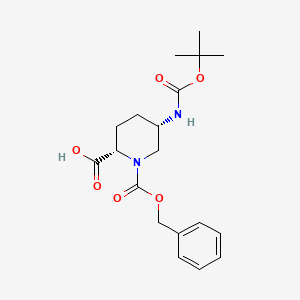

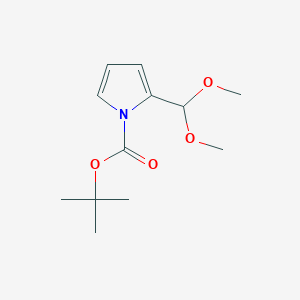
![[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
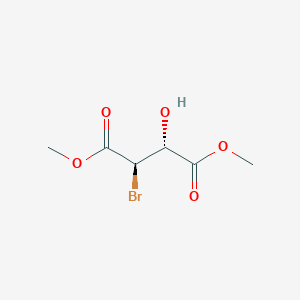
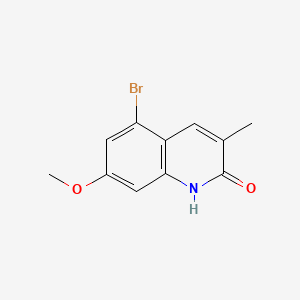
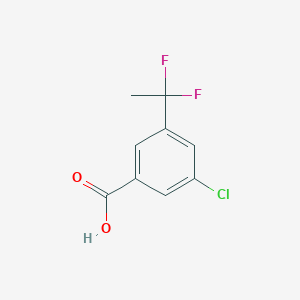
![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)
